Compound Description: BMS-585248 is a potent HIV-1 attachment inhibitor that targets the viral envelope protein gp120. [] It exhibits subnanomolar potency in pseudotype infectivity assays and demonstrates a favorable pharmacokinetic profile in vivo. []
Relevance: This compound shares the core 7-azaindole (pyrrolo[2,3-c]pyridine) heterocycle with N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-fluorophenoxy)acetamide. Both compounds feature substitutions at the 7-position of the azaindole core, highlighting the importance of this position for biological activity. []
Compound Description: This compound is a potent and selective Transforming growth factor beta receptor 1 (TGFβR1) kinase inhibitor. [] It exhibits excellent selectivity for TGFβR1 kinase and has shown promising antitumor efficacy in a murine tumor model when combined with an anti-PD-1 antibody. []
Relevance: This compound and N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-fluorophenoxy)acetamide both contain the pyrrolo[2,3-b]pyridine scaffold, indicating the potential of this structure for developing kinase inhibitors. []
Venetoclax (ABT-199)
Compound Description: Venetoclax is a potent B-cell lymphoma-2 (Bcl-2) protein inhibitor clinically used to treat hematologic malignancies. [, ] It primarily undergoes hepatic metabolism and fecal excretion. [] Venetoclax is also under investigation for its potential in treating chronic lymphocytic leukemia. []
Relevance: Venetoclax shares the 1H-pyrrolo[2,3-b]pyridin-5-yloxy moiety with N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-fluorophenoxy)acetamide. [, ] This structural similarity highlights the relevance of this moiety in designing compounds targeting specific biological pathways.
Vemurafenib (PLX4032)
Compound Description: Vemurafenib is a BRAF inhibitor approved for treating patients with metastatic melanoma carrying the BRAFV600E mutation. [] Its brain distribution is limited due to active efflux by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). []
Relevance: Vemurafenib and the target compound share the 1H-pyrrolo[2,3-b]pyridine core structure. [] While the target compound's pharmacological activity remains unknown, the shared scaffold suggests potential applications in developing kinase inhibitors.
Compound Description: VNO is a potential oxidative impurity identified during the oxidative stress degradation of venetoclax. [] It can undergo Meisenheimer rearrangement to form venetoclax hydroxylamine impurity (VHA). []
Relevance: VNO, derived from venetoclax, shares the 1H-pyrrolo[2,3-b]pyridin-5-yloxy moiety with N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-fluorophenoxy)acetamide. [] This structural link emphasizes the susceptibility of this moiety to oxidative modifications.
Compound Description: VHA is another potential oxidative impurity formed from venetoclax, generated via the Meisenheimer rearrangement of VNO. []
Relevance: Like VNO and venetoclax, VHA contains the 1H-pyrrolo[2,3-b]pyridin-5-yloxy structural element also present in N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-fluorophenoxy)acetamide. [] This connection reinforces the importance of understanding the potential for oxidative degradation pathways for compounds containing this specific structural motif.
Compound Description: This compound is a potent and selective checkpoint kinase 1 (Chk1) inhibitor. [] It enhances the efficacy of DNA-damaging agents in cancer treatment by inducing cell cycle arrest and apoptosis. []
Relevance: This Chk1 inhibitor and N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-fluorophenoxy)acetamide both incorporate a pyrrolo[2,3-b]pyridine scaffold, indicating the versatility of this core structure in developing compounds with diverse biological activities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.